Technical Guide: Synthesis and Characterization of Methyl 3-methylquinoxaline-2-carboxylate
Technical Guide: Synthesis and Characterization of Methyl 3-methylquinoxaline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-methylquinoxaline-2-carboxylate, a key heterocyclic compound. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This document details the chemical identity, a common synthetic route via Fischer esterification, and a summary of its analytical characterization. The guide includes detailed experimental protocols, tabulated data for physical and spectroscopic properties, and a workflow diagram to facilitate understanding and replication in a laboratory setting.
Chemical Identity and Properties
Methyl 3-methylquinoxaline-2-carboxylate is a quinoxaline derivative characterized by a methyl group at the 3-position and a methyl ester at the 2-position of the quinoxaline ring.[1] Its core structure consists of a fused benzene and pyrazine ring.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₂[1] |
| Molecular Weight | 202.21 g/mol [1] |
| CAS Number | 61522-54-1[1] |
| IUPAC Name | Methyl 3-methylquinoxaline-2-carboxylate[1] |
| Appearance | Yellow Solid[2] (for the related carboxylic acid) |
| SMILES Notation | CC1=NC2=CC=CC=C2N=C1C(=O)OC[1] |
| InChI String | InChI=1S/C11H10N2O2/c1-7-10(11(14)15-2)13-9-6-4-3-5-8(9)12-7/h3-6H,1-2H3[1] |
Synthesis of Methyl 3-methylquinoxaline-2-carboxylate
A common and straightforward method for the synthesis of Methyl 3-methylquinoxaline-2-carboxylate is the Fischer esterification of its corresponding carboxylic acid, 3-methylquinoxaline-2-carboxylic acid. This reaction involves treating the carboxylic acid with methanol in the presence of an acid catalyst.
Synthetic Workflow
The synthesis process begins with the precursor, 3-methylquinoxaline-2-carboxylic acid, which is esterified to yield the final product.
Caption: Fischer Esterification Workflow.
Experimental Protocol: Fischer Esterification
This protocol is based on the general principles of Fischer esterification.
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Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 3-methylquinoxaline-2-carboxylic acid (1.0 eq) in an excess of dry methanol (e.g., 20-30 mL per gram of acid).
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the mixture (e.g., 3-5 drops).
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Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Isolation: The resulting crude product can be further purified by column chromatography or recrystallization to yield pure Methyl 3-methylquinoxaline-2-carboxylate.
Characterization
The synthesized compound is characterized using various spectroscopic and analytical techniques to confirm its structure and purity.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for Methyl 3-methylquinoxaline-2-carboxylate. Purity is typically confirmed via High-Performance Liquid Chromatography (HPLC) to be >95%.[3]
Table 2: Spectroscopic Data Summary
| Technique | Data |
| ¹H NMR | Expected signals include aromatic protons (multiplet, ~7.8-8.2 ppm), a methyl ester singlet (~4.0 ppm), and a methyl group singlet on the quinoxaline ring (~2.8 ppm). |
| ¹³C NMR | Expected signals include aromatic carbons (~128-142 ppm), the ester carbonyl carbon (~165 ppm), the quinoxaline ring carbons, the methoxy carbon (~53 ppm), and the methyl carbon (~22 ppm). |
| FT-IR (cm⁻¹) | Key peaks should include C=O stretch of the ester (~1720-1740 cm⁻¹), C=N stretch (~1550-1650 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹). |
| Mass Spec (MS) | The molecular ion peak (M⁺) should be observed at m/z = 202.21, corresponding to the molecular formula C₁₁H₁₀N₂O₂. |
Characterization Workflow
The following diagram illustrates the logical flow for the characterization of the synthesized product.
Caption: Product Characterization Workflow.
Experimental Protocols for Characterization
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Nuclear Magnetic Resonance (NMR): Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
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Fourier-Transform Infrared Spectroscopy (FT-IR): Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate.
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Mass Spectrometry (MS): Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight.
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High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound by dissolving a sample in a suitable mobile phase and analyzing it on an HPLC system equipped with an appropriate column (e.g., C18) and detector (e.g., UV).[3]

